N~1~-[3-(Dimethylamino)propyl]-N~4~-octylbutanediamide
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Overview
Description
N~1~-[3-(Dimethylamino)propyl]-N~4~-octylbutanediamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to an octylbutanediamide backbone. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for research and practical uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(Dimethylamino)propyl]-N~4~-octylbutanediamide typically involves a multi-step process. One common method includes the reaction of dimethylamine with acrylonitrile to form dimethylaminopropionitrile, followed by hydrogenation to yield dimethylaminopropylamine . This intermediate can then be reacted with octylbutanediamide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of N1-[3-(Dimethylamino)propyl]-N~4~-octylbutanediamide often involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents is also common to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(Dimethylamino)propyl]-N~4~-octylbutanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N~1~-[3-(Dimethylamino)propyl]-N~4~-octylbutanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of cell signaling pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug delivery systems and as an active pharmaceutical ingredient.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-[3-(Dimethylamino)propyl]-N~4~-octylbutanediamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. This can modulate various biological processes, such as enzyme activity and receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A related compound with similar structural features but different applications.
N,N-Dimethyl-1,3-propanediamine: Another structurally similar compound used in different industrial applications.
3-(Dimethylamino)-1-propylamine: Shares the dimethylamino group and propyl chain but differs in its overall structure and uses.
Uniqueness
N~1~-[3-(Dimethylamino)propyl]-N~4~-octylbutanediamide stands out due to its unique combination of functional groups and its versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research make it a valuable compound for further study and development.
Properties
CAS No. |
62417-29-2 |
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Molecular Formula |
C17H35N3O2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N-octylbutanediamide |
InChI |
InChI=1S/C17H35N3O2/c1-4-5-6-7-8-9-13-18-16(21)11-12-17(22)19-14-10-15-20(2)3/h4-15H2,1-3H3,(H,18,21)(H,19,22) |
InChI Key |
KWNDZRMHCUNUKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)CCC(=O)NCCCN(C)C |
Origin of Product |
United States |
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